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Introduction

The fixed-dose combination of antazoline hydrochloride (AN) and tetryzoline hydrochloride (TZ)
represents an important therapeutic formulation used in ophthalmic solutions for treating allergic
conjunctivitis. AN is a histamine Hi receptor antagonist with additional alpha-2 adrenoceptor antagonistic
properties, while TZ is primarily a vasoconstrictor that acts on alpha-adrenergic receptors of vascular smooth
muscle. The analytical challenge in quantifying these compounds arises from their significant spectral
overlapping in the UV region, which complicates simultaneous determination without prior separation.
Conventional UV spectrophotometry fails to resolve these mixtures, necessitating the implementation of
mathematical spectrophotometric methods that can extract individual component information from the

composite spectrum [1] [2].

The following Application Notes and Protocols provide detailed methodologies for the simultaneous
determination of AN and TZ in binary mixtures and pharmaceutical formulations using various UV
spectrophotometric approaches. These methods offer cost-effective alternatives to chromatographic
techniques while maintaining accuracy, precision, and reliability for quality control applications in

pharmaceutical analysis. The protocols have been validated according to International Council for
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Harmonisation (ICH) guidelines and demonstrate excellent performance characteristics across multiple

laboratory-prepared mixtures and commercial formulations [1] [2].

Method Summaries & Comparative Overview

Overview of Available Spectrophotometric Methods

The analysis of AN and TZ binary mixtures can be accomplished through both classical and advanced
spectrophotometric methods, each with distinct advantages and limitations. Classical methods like
Vierordt's method (simultaneous equation) and dual wavelength method rely on careful wavelength
selection and fundamental spectrophotometric principles. These approaches benefit from minimal data
processing but require distinct spectral features for accurate quantification. In contrast, ratio spectrum
manipulation methods such as ratio difference and derivative ratio techniques offer enhanced capability to

resolve severely overlapping spectra through mathematical processing of ratio spectra [1] [3].

More recently, multivariate calibration methods including Principal Component Regression (PCR) and
Partial Least Squares (PLS) have been successfully applied to AN-containing binary mixtures, demonstrating
the versatility of spectrophotometric approaches when coupled with chemometric algorithms. These methods
can effectively model the spectral contributions of individual components in complex mixtures, even
without complete spectral separation [4]. The selection of an appropriate method depends on several factors
including the specific spectral characteristics of the mixture, available instrumentation, software capabilities,

and required throughput.

Comparative Summary of Spectrophotometric Methods

Table 1: Comparison of classical spectrophotometric methods for AN-TZ analysis
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Linear
Method Principle Wavelengths Used Range Key Advantages
(ng/mL)
Vierordt's Simultaneous 248.0 nm (AN), 3-30 (AN), Simple calculations,
Method equations at A-max 219.0 nm (T2) 5-45 (T2) minimal processing
Dual Difference in 255.5/269.5 nm 3-30 (AN), Eliminates
Wavelength absorbance at two (AN), 220.0/273.0 5-45 (T2) interference from
wavelengths nm (TZ) other component
Ratio Difference in ratio 255.5/269.5 nm 3-30 (AN), Enhanced selectivity,
Difference spectrum amplitudes  (AN), 220.0/273.0 5-45 (TZ) handles overlapping
nm (TZ)
Derivative First derivative of 250.0 nm (AN), 3-30 (AN), Improved resolution
Ratio ratio spectra 224.0 nm (TZ) 5-45 (TZ) of overlapping peaks
Extended Ratio  Spectrum Spectrum-specific 3-30 (AN), Determines
Subtraction subtraction after points 5-45 (TZ) components with

ratioing

Table 2: Advanced methods for AN and related binary mixtures

extended spectrum

Linear Range

Method Principle Application Key Advantages
(ng/mL)

PCRIPLS Multivariate AN- Varies by Handles severe
calibration on full Naphazoline combination overlapping, uses
spectrum mixtures full spectral data

Green Derivatization with  AN-TET 0.5-12.0 (AN), High sensitivity,

Spectrofluorimetric dansyl chloride formulation 0.5-10.0 (T2) green chemistry

Detailed Experimental Protocols

approach
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Protocol 1: Vierordt's Method (Simultaneous Equation Method)

3.1.1 Principle and Theory

Vierordt's method, one of the earliest approaches for multicomponent analysis, is based on solving
simultaneous equations using the absorptivity values of individual components at their respective A-max
wavelengths and the absorbance measurements of the mixture at these wavelengths. The fundamental
principle relies on the additive nature of absorbance in mixtures at any given wavelength, as expressed by
Beer-Lambert law. For a binary mixture containing components X and Y, the absorbance of the mixture at

two wavelengths A1 and A2 can be represented as:
A1 = axibcx + ayibcy A2 = ax2bex + ayz2bey

Where A1 and Az are the absorbances of the mixture at wavelengths A1 and A2, axi and ax2 are the
absorptivities of component X at A1 and A2, ay1 and ayz are the absorptivities of component Y at A1 and Az,

cx and cy are the concentrations of X and Y, and b is the path length [5].

3.1.2 Equipment and Reagents

Instrumentation: Double-beam UV-Visible spectrophotometer with matched 1.0 cm quartz cells
Reference Standards: Antazoline hydrochloride (=98% purity), Tetryzoline hydrochloride (=98%
purity)

Solvents: Distilled deionized water or appropriate solvent as per formulation requirements
Volumetric Ware: Class A volumetric flasks (10 mL, 25 mL, 50 mL, 100 mL), precision pipettes

3.1.3 Step-by-Step Procedure

o Standard Solution Preparation: Accurately weigh 25 mg each of AN and TZ reference standards and
transfer to separate 25 mL volumetric flasks. Dissolve and make up to volume with distilled water to

obtain stock solutions of 1000 pg/mL.

¢ Working Standard Solutions: Pipette 1 mL from each stock solution into separate 10 mL volumetric

flasks and dilute to volume with distilled water to obtain working standards of 100 pg/mL.

¢ Spectra Acquisition:

o Scan the individual working standard solutions of AN and TZ over the wavelength range of 200-
300 nm against a solvent blank.
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(e]

Identify the A-max for AN (248.0 nm) and TZ (219.0 nm).

Prepare a series of standard solutions at 5, 10, 15, 20, and 25 pg/mL for both AN and TZ.
Measure the absorbance of each standard at both wavelengths (248.0 nm and 219.0 nm).
Calculate the absorptivity values (A1%,1cm) for both drugs at both wavelengths.

[¢]

[¢]

[e]

e Sample Preparation:

o For pharmaceutical formulations (eye drops), accurately measure 0.5 mL of the formulation and
transfer to a 100 mL volumetric flask. Dilute to volume with distilled water.
o Further dilute 1 mL of this solution to 10 mL with distilled water in a volumetric flask.

e Sample Analysis:

o Measure the absorbance of the sample solution at 248.0 nm (A248) and 219.0 nm (A219).

o Calculate the concentrations using the following simultaneous equations: A248 = aAN248CAN
+aTZ248CTZ A219 = aAN219CAN + aTZ219CTZ Where aAN248 and aAN219 are
absorptivities of AN at 248 nm and 219 nm, aTZ248 and aTZ219 are absorptivities of TZ at 248
nm and 219 nm, CAN and CTZ are concentrations of AN and TZ in the sample solution.

3.1.4 Data Analysis

The absorptivity values are determined from the calibration curves of pure standards. The concentration of

AN and TZ in the sample solution can be calculated by solving the simultaneous equations:

CAN = (A248 x aTZ219 - A219 x aTZ248) / (aAN248 x aTZ219 - aAN219 x aTZ248) CTZ = (A248 x
aAN219 - A219 x aAN248) / (aTZ248 x aAN219 - aTZ219 x aAN248)

These concentrations are then used to calculate the amount in the original formulation, applying appropriate

dilution factors.

Protocol 2: Ratio Difference Spectrophotometric Method

3.2.1 Principle and Theory

The ratio difference method is a powerful spectral manipulation technique that effectively resolves
overlapping spectra by transforming the conventional absorption spectrum into a ratio spectrum. The
fundamental principle involves dividing the absorption spectrum of the mixture by the spectrum of a

standard solution of one of the components (called the divisor). In the resulting ratio spectrum, the
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component used as the divisor appears as a constant line, while the other component exhibits significant
amplitude differences at selectively chosen wavelengths. The difference in amplitudes (AP) between two
points in the ratio spectrum is directly proportional to the concentration of the component not used as the

divisor, as the contribution of the divisor component is canceled out in the subtraction process [6].

For a binary mixture of X and Y, when the mixture spectrum is divided by a spectrum of Y (Y"), the ratio

spectrum amplitude at any wavelength can be expressed as:
P=PX+K

Where PX is the contribution of component X and K is the constant resulting from Y/Y'. When measuring

the difference in amplitudes between two wavelengths A1 and Az:

AP = P1 - P2 = (PX1 + K) - (PX2 + K) = PX1 - PX2

Thus, the component Y is completely canceled, and the difference represents component X only [6].
3.2.2 Equipment and Reagents

¢ Instrumentation: UV-Visible spectrophotometer with spectral scanning capability and data
processing software
* Reference Standards: Antazoline hydrochloride (=98% purity), Tetryzoline hydrochloride (=98%

purity)
¢ Solvents: Distilled deionized water
¢ Volumetric Ware: Class A volumetric flasks, precision pipettes

3.2.3 Step-by-Step Procedure

¢ Standard Solution Preparation: Prepare stock solutions of AN and TZ as described in Protocol 1,

section 3.1.3.

¢ Selection of Divisor Concentration;

o Prepare a series of standard solutions of AN (3-30 pg/mL) and TZ (5-45 pg/mL).

o Experiment with different divisor concentrations to identify the optimal concentration that
provides the best sensitivity and linearity. For AN-TZ mixtures, 50 uyg/mL TZ and 20 yg/mL AN
have been successfully used as divisors.

e Wavelength Selection:
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o Record the zero-order spectra of pure AN and TZ.

o Divide the AN spectra by the spectrum of TZ divisor and vice versa.

o Examine the ratio spectra to identify wavelength pairs that show significant amplitude
differences and good linearity. For AN-TZ system, 255.5/269.5 nm is used for AN and
220.0/273.0 nm for TZ.

e Calibration Curve Construction:

o For AN calibration: Divide the spectra of AN standard solutions (3-30 pg/mL) by the spectrum of
TZ divisor (50 ug/mL). Measure the difference in amplitudes at 255.5 nm and 269.5 nm
(AP255.5-269.5). Plot AP against AN concentration.

o For TZ calibration: Divide the spectra of TZ standard solutions (5-45 pg/mL) by the spectrum of
AN divisor (20 ug/mL). Measure the difference in amplitudes at 220.0 nm and 273.0 nm
(AP220.0-273.0). Plot AP against TZ concentration.

e Sample Analysis:

o Prepare sample solution as described in Protocol 1.

o Record the zero-order spectrum of the sample solution.

o For AN determination: Divide the sample spectrum by the TZ divisor spectrum, measure
AP255.5-269.5, and determine AN concentration from the calibration curve.

o For TZ determination: Divide the sample spectrum by the AN divisor spectrum, measure
AP220.0-273.0, and determine TZ concentration from the calibration curve.

3.2.4 Data Analysis

The ratio difference values (AP) are calculated automatically by the spectrophotometer software or manually
from the ratio spectrum. The concentrations of AN and TZ in the sample are determined from their respective
calibration curves using the measured AP values. The calibration curves typically exhibit excellent linearity

with correlation coefficients (r) >0.999.

Protocol 3: Extended Ratio Subtraction Method (EXRSM)

3.3.1 Principle and Theory

The Extended Ratio Subtraction Method (EXRSM) is an advanced spectrophotometric technique
designed to handle binary mixtures where one component has a more extended spectrum. This method

combines ratio subtraction with spectrum multiplication to completely eliminate the contribution of the
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extended component, allowing for the determination of both components in the mixture. The EXRSM is
particularly useful when there is a significant difference in the spectral ranges of the two components, which

poses challenges for conventional methods [2].

The method involves dividing the mixture spectrum by a carefully selected concentration of the extended
component (as divisor), subtracting a specific constant value from the entire ratio spectrum, and then
multiplying back by the divisor spectrum. This process effectively cancels out the contribution of the
extended component, leaving a spectrum that corresponds purely to the second component. The first
component can then be determined by subtracting the obtained second component spectrum from the original

mixture spectrum [2].
3.3.2 Equipment and Reagents

¢ Instrumentation: UV-Visible spectrophotometer with advanced spectral manipulation software

¢ Reference Standards: Antazoline hydrochloride (=98% purity), Tetryzoline hydrochloride (=98%
purity)

e Solvents: Distilled deionized water

e Software: Spectrum processing software capable of ratio calculations, subtraction, and multiplication
operations

3.3.3 Step-by-Step Procedure

o Standard Solution Preparation: Prepare stock and working standard solutions as described in

previous protocols.

¢ Determination of TZ using EXRSM:

o Record the zero-order absorption spectrum of the sample mixture.

o Divide the mixture spectrum by the spectrum of a standard AN solution (divisor, 20 pg/mL) to
obtain the ratio spectrum.

o Calculate the constant K1 by subtracting the mean amplitude of the ratio spectrum in the region
where TZ shows no contribution (usually 270-300 nm).

o Subtract the constant K1 from the entire ratio spectrum to obtain the ratio spectrum of TZ alone.

o Multiply this corrected ratio spectrum by the divisor spectrum (AN standard) to obtain the zero-
order spectrum of TZ.

o Determine the concentration of TZ by measuring the amplitude of this spectrum at its A-max
(219 nm) and comparing with the calibration curve.

e Determination of AN using Ratio Subtraction Method (RSM):
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o Record the zero-order absorption spectrum of the sample mixture.

o Divide the mixture spectrum by the spectrum of a standard TZ solution (divisor, 50 pyg/mL) to
obtain the ratio spectrum.

o Calculate the constant K2 by subtracting the mean amplitude of the ratio spectrum in the region
where AN shows no contribution (usually 230-250 nm).

o Subtract the constant K2 from the entire ratio spectrum to obtain the ratio spectrum of AN
alone.

o Multiply this corrected ratio spectrum by the divisor spectrum (TZ standard) to obtain the zero-
order spectrum of AN.

o Determine the concentration of AN by measuring the amplitude of this spectrum at its A-max
(248 nm) and comparing with the calibration curve.

e Calibration Curves: Prepare calibration curves for both AN and TZ using their pure standard

solutions in the concentration ranges of 3-30 pg/mL for AN and 5-45 pg/mL for TZ.

3.3.4 Data Analysis

The EXRSM protocol enables the determination of both components without prior separation. The accuracy
of the method can be verified by comparing the sum of the concentrations obtained for both components
with the known total concentration in laboratory-prepared mixtures. The method has been successfully
applied to pharmaceutical formulations with mean percentage recoveries of 100.40+2.29 for AN and

101.23+1.30 for TZ in laboratory-prepared mixtures [2].

Method Validation & Analytical Data

Validation Parameters and Results

All described methods have been validated according to ICH guidelines, assessing key parameters including
linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). The
validation data demonstrates that these spectrophotometric methods are suitable for their intended

application in quality control laboratories [1] [2].

Table 3: Method validation data for AN-TZ spectrophotometric methods
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Smolecule

Extended Ratio
Subtraction

Ratio Difference
Method

Validation Parameter Vierordt's Method

Linearity Range
(ng/mL)

3-30 (AN), 5-45
(T2)

3-30 (AN), 5-45 (TZ2) 3-30 (AN), 5-45 (T2)

Correlation Coefficient >0.999 >0.999 >0.999

U]

Accuracy (% Recovery) 98.5-101.5% 99.0-102.0% 99.5-101.5%

Precision (% RSD) <1.5% <1.2% <1.0%

LOD (pg/mL) 0.5 (AN), 0.8 (TZ) 0.3 (AN), 0.5 (T2) 0.4 (AN), 0.6 (T2)

LOQ (pg/mL) 1.5 (AN), 2.4 (TZ) 1.0 (AN), 1.5 (TZ) 1.2 (AN), 1.8 (TZ)

Application to Pharmaceutical Formulations

The validated methods have been successfully applied to commercial pharmaceutical formulations
containing AN and TZ. The results demonstrate excellent agreement with labeled claims and with results

obtained from reference methods such as HPLC.

Table 4: Application of methods to pharmaceutical formulations

Formulation Mean Recovery
Method Used
Type (%)

Comparison with
HPLC

% RSD

Vierordt's

Eye Drops

99.8 (AN), 100.2

0.85 (AN), 0.92

No significant

Method (T2) (T2) difference

Eye Drops Ratio Difference  100.4 (AN), 101.2 0.76 (AN), 0.81 No significant
(T2) (T2) difference

Eye Drops EXRSM/RSM 101.1 (AN), 100.7 0.68 (AN), 0.74 No significant

(T2)

(T2)

difference
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Discussion & Technical Notes

Method Selection Considerations

The choice among the various spectrophotometric methods for AN-TZ analysis depends on several factors,
including the specific analytical requirements, instrument capabilities, and sample complexity. Classical
methods like Vierordt's method are straightforward to implement and require minimal data processing,
making them suitable for laboratories with basic spectrophotometer models. However, these methods may be
susceptible to interference from formulation excipients or degradation products that absorb in the selected

wavelength regions [1].

Ratio spectrum manipulation methods offer enhanced selectivity and better handling of spectral
overlapping, making them more robust for analyzing complex mixtures. The ratio difference method, in
particular, has gained popularity due to its simplicity and effectiveness, requiring only the calculation of
amplitude differences at two strategically selected wavelengths in the ratio spectrum. The extended ratio
subtraction method, while more computationally intensive, provides the distinct advantage of yielding the
zero-order spectrum of each component, which serves as a spectral fingerprint and confirms the identity of

the determined compounds [2].

Greenness Assessment

The spectrophotometric methods described in these protocols align with the principles of green analytical
chemistry. Compared to HPLC methods which consume significant amounts of organic solvents, these UV
spectrophotometric approaches primarily use water as the solvent, reducing environmental impact and
analytical costs. The greenness profile of these methods has been evaluated using multiple metric tools,
confirming their eco-friendly characteristics [7]. The spectrofluorimetric method mentioned in Table 2 has
been specifically designed with green chemistry principles in mind, utilizing minimal solvent volume and

employing a derivatizing agent that allows for analysis at low concentrations [7].

Workflow Diagrams
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Diagram 1: Comprehensive workflow for UV spectrophotometric analysis of AN-TZ binary mixtures showing

method selection pathways
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Diagram 2: Detailed workflow for ratio spectrum manipulation methods showing parallel pathways for ratio

difference and EXRSM approaches

Conclusion

The UV spectrophotometric methods presented in these Application Notes and Protocols provide reliable,
cost-effective alternatives to chromatographic techniques for the simultaneous determination of antazoline
and tetryzoline in binary mixtures and pharmaceutical formulations. The method selection should be based
on the specific analytical requirements, with classical methods offering simplicity for routine analysis and
advanced ratio methods providing enhanced selectivity for complex mixtures. All methods have been
thoroughly validated according to ICH guidelines and demonstrate excellent accuracy, precision, and

sensitivity suitable for quality control applications in pharmaceutical laboratories.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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